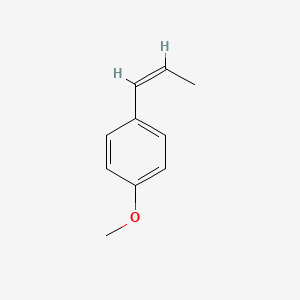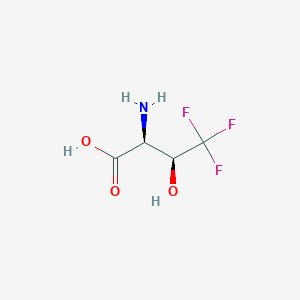
Bis(pentafluorophenyl) carbonate
Overview
Description
Bis(pentafluorophenyl) carbonate is a chemical compound with the molecular formula (C6F5O)2CO and a molecular weight of 394.12 g/mol . It is commonly used as a reagent in organic synthesis, particularly in coupling reactions and the preparation of azapeptides . The compound is characterized by its high reactivity and stability, making it a valuable tool in various chemical processes .
Mechanism of Action
Target of Action
Bis(pentafluorophenyl) carbonate is primarily used as a reagent in coupling reactions . It is particularly useful in the preparation of azapeptides .
Mode of Action
The compound acts as an equivalent of a carbonyl compound in coupling reactions . In these reactions, highly reactive pentafluorophenyl ester intermediates are formed, which then react with various alcohols and amines to produce the corresponding esters and amides .
Biochemical Pathways
This compound is involved in the synthesis of various biochemical compounds. For instance, it can be used in the preparation of a cyclic carbonate named 6,6′-(ethane-1,2-diyl)bis(1,3,6-dioxazocan-2-one), a key intermediate for the synthesis of non-isocyanate polyurethanes . It can also be used to prepare a coumarin-based aliphatic polycarbonate named 5-(4-methylumbelliferyloxycarbonyl)-5-methyl-1,3-dioxan-2-one (MUC) .
Pharmacokinetics
It is known that the compound is soluble in chloroform, ethyl acetate, and methylene chloride , which may influence its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of esters and amides from alcohols and amines . This is particularly useful in the synthesis of azapeptides .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is known to be combustible , and its flash point is 110 °C . Therefore, it should be kept away from heat and sources of ignition . Additionally, it should be stored in a sealed container in a dry environment .
Biochemical Analysis
Biochemical Properties
Bis(pentafluorophenyl) carbonate plays a significant role in biochemical reactions, primarily as a carbonyl equivalent in coupling reactions . It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. For instance, it is used in the synthesis of cyclic carbonates and coumarin-based aliphatic polycarbonates . The nature of these interactions involves the activation of carboxylic acids, which then react with amines to form amide bonds. This process is crucial in the synthesis of peptides and other complex biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the synthesis of non-isocyanate polyurethanes, which are essential in various cellular functions . Additionally, this compound can impact the stability and activity of certain enzymes, thereby altering cellular metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It acts as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s high reactivity allows it to form stable intermediates with enzymes, leading to changes in gene expression and enzyme activity . This mechanism is particularly important in the synthesis of azapeptides, where this compound facilitates the formation of peptide bonds by activating carboxylic acids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects include changes in enzyme activity and gene expression, which can persist even after the compound has degraded.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can enhance enzyme activity and promote the synthesis of peptides and other biomolecules . At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of peptides and polycarbonates . It interacts with enzymes such as carboxylases and aminotransferases, which are essential for the formation of peptide bonds . The compound’s high reactivity allows it to influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . The transport and distribution of this compound are crucial for its activity and function, as they determine the compound’s availability for biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with specific enzymes and proteins, thereby exerting its effects on cellular function and metabolism .
Preparation Methods
Bis(pentafluorophenyl) carbonate can be synthesized through several methods. One common synthetic route involves the reaction of pentafluorophenol with phosgene or triphosgene in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product with high purity . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Bis(pentafluorophenyl) carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding esters and amides.
Coupling Reactions: It is used as a carbonyl equivalent in coupling reactions, particularly in the synthesis of azapeptides.
Carbonylation Reactions: It participates in carbonylation reactions to form cyclic carbonates and other carbonyl-containing compounds.
Common reagents used in these reactions include bases like pyridine and solvents such as chloroform, ethyl acetate, and methylene chloride . The major products formed from these reactions are esters, amides, and cyclic carbonates .
Scientific Research Applications
Bis(pentafluorophenyl) carbonate has a wide range of scientific research applications:
Biology: It is employed in the preparation of biologically active molecules and peptides.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of non-isocyanate polyurethanes and other polymeric materials.
Comparison with Similar Compounds
Bis(pentafluorophenyl) carbonate can be compared with other similar compounds, such as:
Bis(4-nitrophenyl) carbonate: Similar in structure but with nitrophenyl groups instead of pentafluorophenyl groups.
N,N′-Disuccinimidyl carbonate: Used in similar coupling reactions but with different reactivity and applications.
Pentafluorophenyl trifluoroacetate: Another reagent with pentafluorophenyl groups but used in different types of reactions.
The uniqueness of this compound lies in its high reactivity and stability, making it a versatile reagent in various chemical processes .
Properties
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13F10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVVFSGCNWQFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13F10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208184 | |
| Record name | Dipentafluorophenylcarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59483-84-0 | |
| Record name | Dipentafluorophenylcarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059483840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipentafluorophenylcarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(pentafluorophenyl) carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


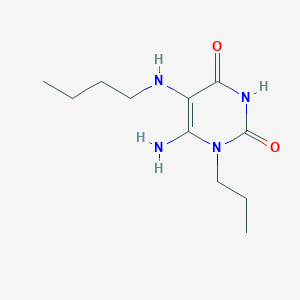
![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1224043.png)

![2-[(4-Azido-2-nitrophenyl)amino]ethanesulfonic acid](/img/structure/B1224047.png)
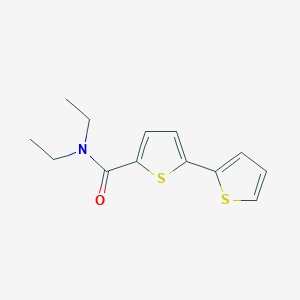
![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl 4-chlorobenzoate](/img/structure/B1224049.png)
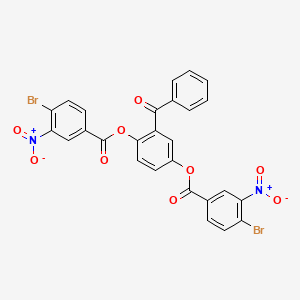
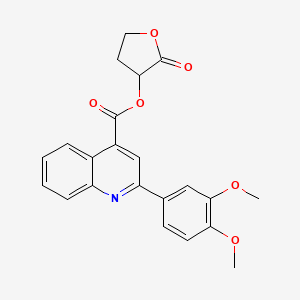
![1-(Diethylamino)-3-[(2-oxo-2-thiophen-2-ylethyl)thio]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B1224060.png)

![8-Chloro-2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2h)-thione](/img/structure/B1224063.png)
![6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224064.png)
